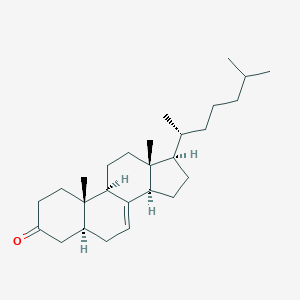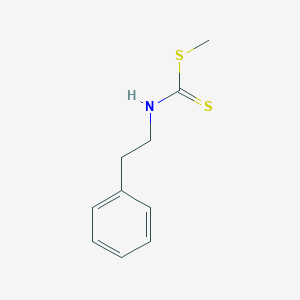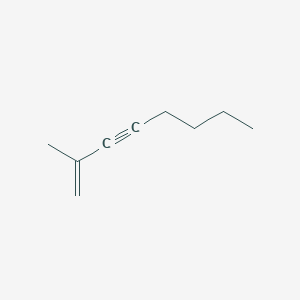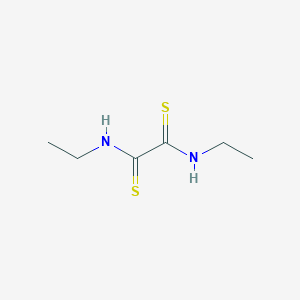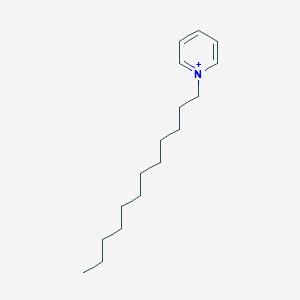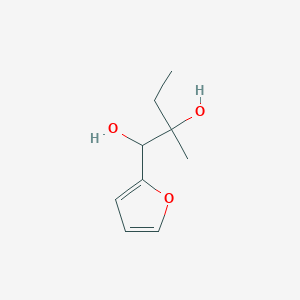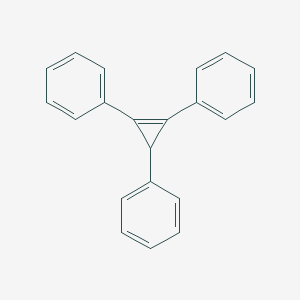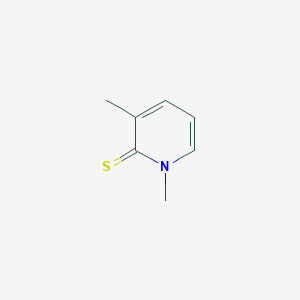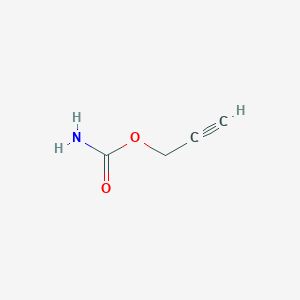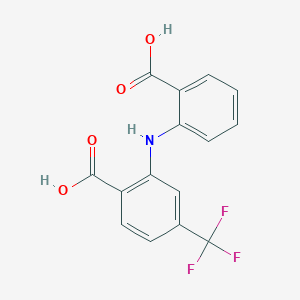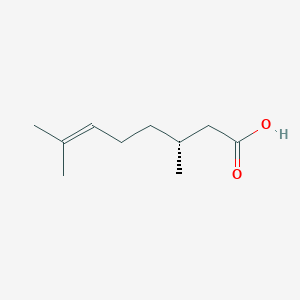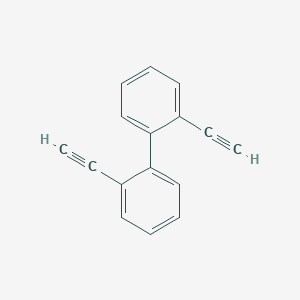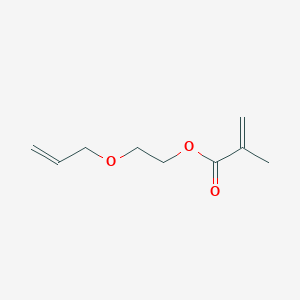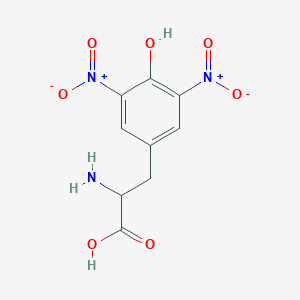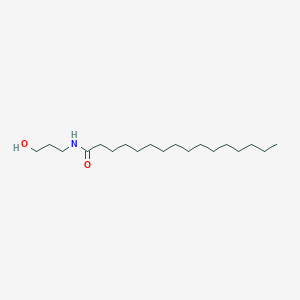
N-(3-hydroxypropyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)hexadecanamide, also known as N-stearoyl-3-hydroxypropylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has attracted considerable attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxypropyl)hexadecanamide is not fully understood. However, it is believed to exert its therapeutic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) receptor. Activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, pain, and neuroprotection.
Biochemische Und Physiologische Effekte
N-(3-hydroxypropyl)hexadecanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce pain by inhibiting the activation of nociceptors, which are responsible for detecting painful stimuli. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxypropyl)hexadecanamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of N-(3-hydroxypropyl)hexadecanamide is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
N-(3-hydroxypropyl)hexadecanamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some of the future directions for research include investigating its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, N-(3-hydroxypropyl)hexadecanamide is a synthetic compound that exhibits potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.
Synthesemethoden
N-(3-hydroxypropyl)hexadecanamide can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of stearic acid with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(3-hydroxypropyl)hexadecanamide. Other methods include the reaction of stearoyl chloride with 3-hydroxypropylamine and the reaction of stearic acid with 3-hydroxypropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)hexadecanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18704-66-0 |
|---|---|
Produktname |
N-(3-hydroxypropyl)hexadecanamide |
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21/h21H,2-18H2,1H3,(H,20,22) |
InChI-Schlüssel |
XFKOWTJQIZCEEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



